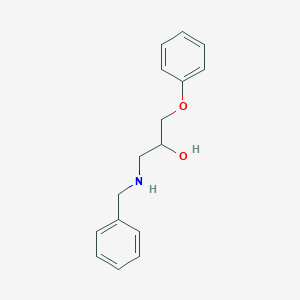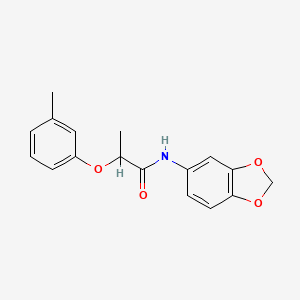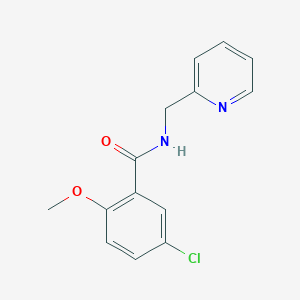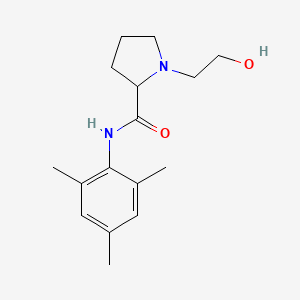![molecular formula C16H12ClN5O3S B5595377 4-[(2-chloro-5-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5595377.png)
4-[(2-chloro-5-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(2-chloro-5-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound . It’s part of a class of compounds known as triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . The linear formula for this compound is C16H12ClN5O3S .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also contains a phenoxymethyl group and a thiol group. The presence of these functional groups can significantly influence the compound’s reactivity and properties.Scientific Research Applications
Corrosion Inhibition
Triazole derivatives have been synthesized and investigated as corrosion inhibitors for mild steel in acidic environments. Schiff's bases, including triazole derivatives, exhibit significant corrosion inhibition efficiency, attributed to their adsorption on the metal surface, which follows the Langmuir adsorption isotherm. Potentiodynamic polarization suggests a mixed-mode of corrosion inhibition, with surface analysis supporting the formation of a protective inhibitor film on the metal surface (Ansari, Quraishi, & Singh, 2014).
Antimicrobial and Antitubercular Activity
Several triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities against selected bacteria and fungi, as well as antitubercular activity against Mycobacterium tuberculosis. These studies confirm the potential of triazole derivatives as bioactive compounds with significant applications in treating infections (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Antioxidant Activity
Triazole derivatives have also been synthesized and assessed for their antioxidant activity. The evaluation is typically conducted using various assays, demonstrating that certain triazole compounds, especially those with electron-releasing groups, exhibit potent antioxidant properties (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).
Enzyme Inhibition
The inhibitory effects of triazole Schiff’s base derivatives on enzyme activities, such as tyrosinase, have been explored. These compounds display potent inhibitory effects, indicating their potential use in developing anti-tyrosinase agents for medical and cosmetic applications. The mechanism of inhibition is often found to be reversible and mixed-type, with molecular simulation assays providing insights into the interactions between these inhibitors and the enzyme (Yu et al., 2015).
Anticancer Activity
Triazole derivatives have been synthesized and screened for their anticancer activity against various cancer cell lines. Some of these compounds have shown promising results, highlighting the potential of triazole derivatives in cancer therapy. The synthesis approach and the specific bioactivity of these compounds underline the significance of triazole scaffolds in medicinal chemistry (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3S/c17-14-7-6-12(22(23)24)8-11(14)9-18-21-15(19-20-16(21)26)10-25-13-4-2-1-3-5-13/h1-9H,10H2,(H,20,26)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNHWPFRELPOSP-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,2-dimethyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5595309.png)

![7-(difluoromethyl)-5-phenyl-3-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5595335.png)
![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5595340.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B5595351.png)
![1-(cis-4-aminocyclohexyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5595356.png)
![6-(2,5-dimethyl-3-furyl)-7-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5595357.png)

![3,4-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5595364.png)


![1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-phenylpiperidine](/img/structure/B5595385.png)
![N-(2-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5595392.png)
